tert-Butyl 3-cyano-1H-indazole-1-carboxylate
Overview
Description
tert-Butyl 3-cyano-1H-indazole-1-carboxylate: is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a cyano group, and an indazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-cyano-1H-indazole-1-carboxylate typically involves the reaction of 3-cyano-1H-indazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-cyano-1H-indazole-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium
Biological Activity
tert-Butyl 3-cyano-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole class, known for its diverse biological activities. This compound features a tert-butyl ester group and a cyano group, which contribute to its unique chemical reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 246.28 g/mol. The indazole core provides a bicyclic structure that is crucial for its biological interactions. The presence of the cyano group enhances its reactivity, while the tert-butyl group increases solubility, making it suitable for various medicinal applications .
Synthesis Methods
The synthesis of this compound typically involves the reaction of 3-cyano-1H-indazole with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is performed under anhydrous conditions to improve yield and purity. The product can be purified through recrystallization or column chromatography .
Research indicates that indazole derivatives, including this compound, exhibit various biological activities such as:
- Kinase Inhibition : Compounds in this class have been studied for their inhibitory effects on kinases involved in cancer progression and other diseases. For instance, some derivatives have shown potent inhibition against GSK-3β, a kinase implicated in several signaling pathways related to cancer and neurodegenerative diseases .
- Antimicrobial Activity : Indazole derivatives have demonstrated antimicrobial properties against a range of pathogens, suggesting potential use as antibacterial or antifungal agents.
Case Studies
Several studies have explored the biological activity of related compounds:
- GSK-3β Inhibition : A study highlighted that modifications in the indazole structure could lead to significant GSK-3β inhibitory activity, with IC50 values in the nanomolar range. This suggests that this compound may exhibit similar or enhanced activity depending on its specific structure .
- Cytotoxicity Studies : In vitro assays using various cell lines (e.g., HT-22 and BV-2) have been conducted to assess cytotoxic effects. Some derivatives were found to maintain cell viability at concentrations up to 10 µM, indicating low toxicity while retaining biological activity .
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with related compounds:
Compound Name | Molecular Formula | Biological Activity | Key Features |
---|---|---|---|
Tert-butyl 5-amino-1H-indazole-3-carboxylate | C₁₂H₁₄N₄O₂ | GSK-3β inhibition | Contains an amino group |
Tert-butyl 3-bromo-1H-indole-1-carboxylate | C₁₃H₁₄BrNO₂ | Moderate kinase inhibition | Lacks cyano group |
Tert-butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate | C₁₃H₁₄N₂O₃ | Antimicrobial activity | Hydroxymethyl substitution |
This table illustrates how structural variations influence biological activity and reactivity profiles among indazole derivatives.
Properties
IUPAC Name |
tert-butyl 3-cyanoindazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-13(2,3)18-12(17)16-11-7-5-4-6-9(11)10(8-14)15-16/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIIOOSOJNYTPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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